molecular formula C23H43N3 B8042813 2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile

2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile

Cat. No.: B8042813
M. Wt: 361.6 g/mol
InChI Key: MBXPOLKUUHNFFX-UHFFFAOYSA-N
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Description

2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl and tert-butylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate through a series of reactions such as hydrogenation and alkylation.

    Introduction of the Tert-butylamino Group: The tert-butylamino group is introduced via nucleophilic substitution reactions, often using tert-butylamine as the nucleophile.

    Coupling Reactions: The final step involves coupling the cyclohexyl intermediates with the nitrile group, typically using reagents like cyanogen bromide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and tert-butylamino groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitrile groups.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the tert-butylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Tert-butylamine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery.

Medicine

The compound’s potential therapeutic properties are being investigated, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could be a candidate for developing new medications.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butylamino)benzamide
  • N-(Tert-butyl)-4-methoxyaniline
  • 2-Bromo-4-tert-butylphenylamine

Uniqueness

Compared to these similar compounds, 2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile stands out due to its complex structure, which includes multiple cyclohexyl and tert-butylamino groups. This complexity provides unique reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-[[4-[2-[4-(tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N3/c1-21(2,3)25-19-12-8-17(9-13-19)23(6,7)18-10-14-20(15-11-18)26-22(4,5)16-24/h17-20,25-26H,8-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPOLKUUHNFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCC(CC1)C(C)(C)C2CCC(CC2)NC(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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